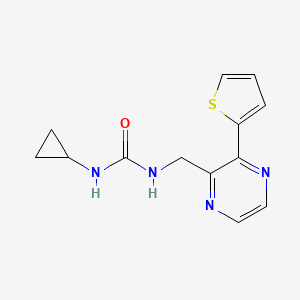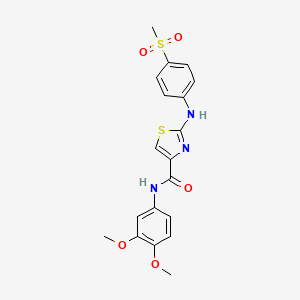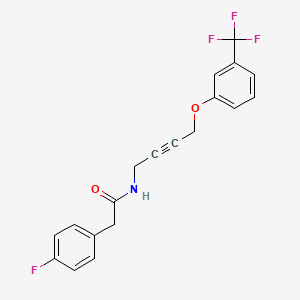
1,5-Dichloro-2-ethyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,5-Dichloro-2-ethyl-4-nitrobenzene is a chlorinated nitrobenzene derivative, a class of compounds known for their diverse applications in chemical synthesis and industry. While the specific compound is not directly studied in the provided papers, related chloro-nitrobenzene derivatives have been synthesized and analyzed, offering insights into the chemical behavior and properties that may be extrapolated to 1,5-Dichloro-2-ethyl-4-nitrobenzene.
Synthesis Analysis
The synthesis of chloro-nitrobenzene derivatives is well-documented. For instance, 1,2-Dichloro-4-nitrobenzene was synthesized using chlorination of p-nitrochlorobenzene with KClO3-H2SO4 as the chlorinating reagent, achieving a high yield of 91.8% under optimal conditions . Similarly, other derivatives such as N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline were synthesized through a multi-step process involving oxidation, etherification, reduction, alkylation, and oxidation, with a total yield of 75% . These studies demonstrate the feasibility of synthesizing chloro-nitrobenzene derivatives with high efficiency.
Molecular Structure Analysis
The molecular structure of chloro-nitrobenzene derivatives has been determined using techniques like X-ray crystallography. For example, the structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene was elucidated, revealing a monoclinic space group and specific geometric parameters . The crystal structures of other related compounds, such as dialkoxy ethynylnitrobenzenes, showed great diversity despite subtle changes in molecular structure . These findings suggest that small modifications in the substituents of chloro-nitrobenzene derivatives can lead to significant variations in their molecular arrangement.
Chemical Reactions Analysis
Chloro-nitrobenzene derivatives undergo various chemical reactions. For instance, 1,2-dichloro-4,5-dinitrobenzene reacts with amines to yield monosubstituted nitro products with high yields, and disubstituted products under different conditions . The reactivity of these compounds is influenced by the presence of electron-withdrawing groups, which can activate halogen substituents towards nucleophilic attack, as seen in the synthesis of new derivatives with SF5 and perfluoroalkylthio groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitrobenzene derivatives are closely related to their molecular structure. The presence of chloro and nitro groups contributes to their reactivity and potential applications. For example, the introduction of fluorine-containing substituents into the aromatic ring enhances the activation of the halogen substituent, as demonstrated in the synthesis of new derivatives . The crystallographic studies provide insights into the solid-state properties, such as molecular packing and crystal system, which can influence the material's behavior under different conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,5-dichloro-2-ethyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-5-3-8(11(12)13)7(10)4-6(5)9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQNFFXTXXKFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-ethyl-4-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B3019251.png)



![3-Methoxyspiro[3.3]heptane-1-carbaldehyde](/img/structure/B3019256.png)
![7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3019258.png)


![[2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B3019264.png)

![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B3019268.png)